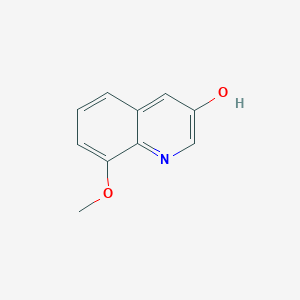

8-Methoxyquinolin-3-ol

Description

Historical Context and Significance of Quinoline (B57606) Derivatives in Chemical Science

The story of quinoline began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.orgjetir.org Its name is derived from quinine, a naturally occurring alkaloid found in the bark of the cinchona tree, which was historically used to treat malaria. numberanalytics.com This connection to a vital therapeutic agent spurred early interest in quinoline and its derivatives, laying the foundation for its enduring importance in medicinal chemistry. rsc.orgnumberanalytics.com

Over the decades, the significance of the quinoline scaffold has expanded far beyond its initial association with antimalarial drugs. rsc.orgnumberanalytics.comorientjchem.org Quinoline derivatives have become integral to the development of a broad spectrum of therapeutic agents, including anticancer, antibacterial, anti-inflammatory, and antiviral drugs. rsc.orgorientjchem.orgnih.gov The versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. researchgate.net This adaptability has made it a privileged scaffold in drug discovery. researchgate.net Beyond pharmaceuticals, quinoline derivatives have found applications in agrochemicals, dyes, polymers, and materials science, where they are used in the development of organic light-emitting diodes (OLEDs). rsc.orgnumberanalytics.com

Structural Features and Unique Reactivity of Methoxy- and Hydroxy-Substituted Quinolines

The introduction of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) substituents onto the quinoline scaffold imparts distinct structural features and modulates its reactivity in unique ways. These electron-donating groups influence the electron density distribution within the aromatic system, thereby affecting its susceptibility to various chemical transformations.

The position of these substituents is crucial in determining their effect. For instance, a methoxy group can activate the ring towards electrophilic substitution. The presence of a hydroxyl group introduces the potential for hydrogen bonding, which can influence physical properties like solubility and melting point, as well as interactions with biological targets. cymitquimica.com Furthermore, the hydroxyl group can act as a nucleophile or be converted into other functional groups, providing a handle for further synthetic modifications.

Current Research Landscape Pertaining to 8-Methoxyquinolin-3-ol and Related Analogs

Current academic research continues to explore the chemical space around 8-Methoxyquinolin-3-ol and its analogs. The interest in these compounds is driven by the diverse biological activities exhibited by the broader class of substituted quinolines. acs.org Researchers are actively investigating new synthetic routes to access these molecules and their derivatives with greater efficiency and control.

Studies have explored the synthesis of various substituted quinolines, including those with methoxy and hydroxyl groups, for a range of potential applications. For example, research into 8-quinolinamines has demonstrated their potential as broad-spectrum anti-infectives. acs.org Analogs of 8-HETE, a natural agonist of PPAR nuclear receptors, have been designed based on a quinoline scaffold, highlighting the modularity of this chemical framework. tandfonline.comtandfonline.com

The synthesis of analogs of 8-Methoxyquinolin-3-ol, such as those with different substituents at various positions, allows for the systematic exploration of structure-activity relationships. For instance, the synthesis of 2-cyclopentyl-8-methoxyquinolin-3-ol and 2-(butan-2-yl)-8-methoxyquinolin-3-ol has been reported, indicating an interest in modifying the substitution pattern of the core structure. chemsrc.comcymitquimica.com The development of metal-free synthetic approaches for creating substituted hydroxyarylquinolines further expands the toolkit available to chemists for generating novel analogs. acs.orgnih.gov

The ongoing research into 8-Methoxyquinolin-3-ol and its related compounds underscores the enduring relevance of the quinoline scaffold in modern chemical science. The unique combination of a methoxy and a hydroxyl group on the quinoline ring system provides a rich platform for fundamental chemical studies and the exploration of new molecular entities.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-8(12)6-11-10(7)9/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNLQKXYTGDJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454596 | |

| Record name | 3-Quinolinol, 8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214349-09-4 | |

| Record name | 3-Quinolinol, 8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Methoxyquinolin 3 Ol and Its Advanced Derivatives

Strategic Approaches for Quinoline (B57606) Ring System Construction

The quinoline scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. acs.org Its synthesis has been a subject of extensive research, leading to a variety of methods ranging from century-old classical name reactions to modern, highly efficient catalytic processes.

Classical Cyclization Reactions in Quinoline Synthesis

Historically, the construction of the quinoline ring has been dominated by a set of powerful cyclization reactions, many of which are still in use today. researchgate.net These methods typically involve the reaction of anilines with compounds capable of providing the three-carbon chain required to form the pyridine portion of the quinoline system.

Key classical methods include:

Skraup Synthesis : This is one of the most well-known methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. vedantu.comiipseries.org The reaction is highly exothermic, and dehydrating glycerol to acrolein is the first step, which then reacts with the aniline. vedantu.com

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst. vedantu.comiipseries.org

Combes Synthesis : This reaction produces 2,4-disubstituted quinolines by reacting anilines with β-diketones in the presence of an acid catalyst. iipseries.org

Conrad-Limpach Synthesis : This method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either quinolin-4-ones or quinolin-2-ones. acs.orgnih.gov

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.govrsc.org

Gould-Jacobs Reaction : This method begins with the condensation of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which can be further modified. nih.govnih.gov

These classical syntheses, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids, and can sometimes result in low yields or mixtures of products. nih.govresearchgate.net

Table 1: Overview of Classical Quinoline Synthesis Reactions

| Synthesis Name | Reactants | Key Features | Reference(s) |

|---|---|---|---|

| Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Forms quinoline from aniline; highly exothermic. | vedantu.com, iipseries.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | A more versatile modification of the Skraup reaction. | vedantu.com, iipseries.org |

| Combes | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines. | iipseries.org |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Ketone | Condensation reaction leading to substituted quinolines. | nih.gov, rsc.org |

| Conrad-Limpach | Aniline, β-Ketoester | Produces quinolin-4-ones or quinolin-2-ones. | nih.gov, acs.org |

| Gould-Jacobs | Aniline, Ethoxymethylenemalonic Ester derivative | Leads to 4-hydroxyquinoline-3-carboxylic acid derivatives. | nih.gov, nih.gov |

Modern Catalytic and Green Chemistry Routes to Substituted Quinolines

In response to the limitations of classical methods, significant research has focused on developing more efficient, selective, and environmentally benign synthetic routes. These modern approaches often employ transition-metal catalysts and adhere to the principles of green chemistry.

Transition-metal catalysis has revolutionized quinoline synthesis by enabling C-H activation and cross-coupling reactions under milder conditions. mdpi.comias.ac.in Catalysts based on palladium, copper, rhodium, cobalt, and iron are frequently used to construct the quinoline scaffold from various starting materials. mdpi.comorganic-chemistry.orgrsc.org For example, copper-catalyzed methods can be used for the one-pot synthesis of substituted quinolines from anilines and aldehydes under aerobic conditions. ias.ac.in Similarly, cobalt-catalyzed C-H activation allows for the direct synthesis of quinolines from simple anilines and alkynes. organic-chemistry.org

Green chemistry approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. Key strategies in quinoline synthesis include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. researchgate.netsmolecule.com

Nanocatalysis : Employing catalysts at the nanoscale offers advantages such as high surface area, enhanced reactivity, and easier catalyst recovery and reuse. acs.orgnih.gov

Electrosynthesis : Utilizing electricity to drive reactions, such as in the electrochemical Friedländer reaction, replaces hazardous chemical reductants with electrons, offering a sustainable and efficient method. rsc.org

Use of Greener Solvents : Replacing traditional organic solvents with water or employing solvent-free conditions minimizes environmental impact. researchgate.net

These modern techniques not only provide access to a wide array of substituted quinolines with high efficiency but also align with the growing demand for sustainable chemical manufacturing. rsc.orgnih.gov

Regioselective Functionalization for 8-Methoxy and 3-Hydroxyl Introduction

The synthesis of 8-methoxyquinolin-3-ol requires the precise and controlled introduction of two distinct functional groups onto the quinoline ring. This regioselectivity is a significant chemical challenge, addressed by synthesizing suitable precursors and employing targeted functionalization reactions.

Synthesis of Precursor Quinoline Intermediates Bearing Methoxy (B1213986) or Hydroxyl Groups

A common strategy for synthesizing complex molecules is to start with a precursor that already contains one of the desired functional groups. For 8-methoxyquinolin-3-ol, logical precursors include 8-hydroxyquinoline (B1678124), 8-methoxyquinoline (B1362559), and quinolin-3-ol.

8-Hydroxyquinoline is a commercially available compound and a versatile starting material. acs.org Its hydroxyl group provides a handle for further reactions, such as methylation to install the methoxy group.

8-Methoxyquinoline can be readily prepared from 8-hydroxyquinoline. A standard method involves the Williamson ether synthesis, where 8-hydroxyquinoline is treated with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. researchgate.netnnpub.orgbsu.edu This reaction typically proceeds in high yield. researchgate.net An alternative route starts from o-anisidine (B45086) (2-methoxyaniline), building the quinoline ring system while retaining the methoxy group at the desired position. For instance, reacting o-anisidine with trimethyl orthoformate and Meldrum's acid yields 8-methoxyquinolin-4-ol. nih.gov

Quinolin-3-ol and its derivatives are less common but accessible. Their synthesis often requires more specialized methods. The introduction of a hydroxyl group at the C3 position can be challenging due to the electronic nature of the quinoline ring. mdpi.compolyu.edu.hk However, methods for the meta-hydroxylation of aza-arenes are emerging, which could provide a direct route to this intermediate. researchgate.net

Targeted Installation of the 8-Methoxy Group

The 8-methoxy group can be incorporated either by starting with a methoxy-substituted precursor or by introducing it onto a pre-formed quinoline ring.

Table 2: Synthetic Routes for the Introduction of the 8-Methoxy Group

| Strategy | Precursor | Reagents | Product | Reference(s) |

|---|---|---|---|---|

| Ring Formation | o-Anisidine | Trimethyl orthoformate, Meldrum's acid | 8-Methoxyquinolin-4-ol | nih.gov |

| Methylation | 8-Hydroxyquinoline | Methyl iodide, K₂CO₃ | 8-Methoxyquinoline | researchgate.net, nnpub.org, bsu.edu |

| Nucleophilic Substitution | 8-Chloroquinoline | Sodium methoxide | 8-Methoxyquinoline | |

| C-H Arylation | Quinoline N-oxide | Iodoarenes, Pd catalyst | 8-Arylquinoline N-oxide | acs.org, nih.gov |

The most direct method is the methylation of 8-hydroxyquinoline. researchgate.net Alternatively, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to be highly selective for the C8 position, demonstrating the feasibility of functionalizing this specific site through modern catalytic methods. acs.orgnih.gov While this introduces an aryl group, it underscores the possibility of targeted C8 functionalization.

Precise Introduction of the 3-Hydroxyl Functionality

The introduction of a hydroxyl group at the C3 position of the quinoline ring is a non-trivial synthetic step. The C3 position is less electronically activated for standard electrophilic or nucleophilic substitution compared to other positions like C2, C4, or C8. mdpi.com

Recent advances have provided novel strategies to achieve this transformation:

Functionalization via Dihydroquinoline Intermediates : A nickel-catalyzed method has been developed for the exclusive C3-functionalization of quinolines. The mechanism involves the formation of a 1,4-dihydroquinoline (B1252258) intermediate from the quinoline. This intermediate is significantly more nucleophilic at the C3 position, allowing it to react with various electrophiles. Subsequent oxidative aromatization yields the C3-substituted quinoline. polyu.edu.hk While direct hydroxylation via this method is not explicitly detailed, the introduction of a group that can be converted to a hydroxyl function is a viable pathway.

meta-Hydroxylation via Dearomatization : A meta-selective hydroxylation of pyridines and quinolines has been reported using dearomatized oxazino-azaarene intermediates. The C3-position of these dienamine-like intermediates is nucleophilic and undergoes regioselective hydroxylation when treated with electrophilic peroxide reagents. researchgate.net

Photochemical Methods : For the related pyridine system, C3-hydroxylation has been achieved through the photochemical valence isomerization of pyridine N-oxides, highlighting that non-classical methods can provide access to these challenging isomers. acs.org

Functionalization of Quinoline N-oxides : Gold-catalyzed C3-H functionalization of quinoline N-oxides with various nucleophiles has been demonstrated. Mechanistic studies suggest a process involving C2-auration followed by a concerted C3 nucleophilic addition. researchgate.net This strategy opens a door for introducing a precursor to the hydroxyl group at the C3 position.

The synthesis of 8-methoxyquinolin-3-ol would likely involve a multi-step sequence, combining one of the robust methods for constructing an 8-methoxyquinoline precursor with a modern, highly regioselective method for introducing the hydroxyl group at the C3 position.

Integrated Synthetic Pathways to 8-Methoxyquinolin-3-ol

The synthesis of 8-methoxyquinolin-3-ol can be achieved through multiple pathways, often starting from readily available precursors. One common approach involves the construction of the quinoline core through cyclization reactions. For instance, a method for preparing 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one involves the thermal condensation of o-anisidine with diethyl ethylmalonate. nih.govresearchgate.net This reaction, conducted at high temperatures, results in the formation of the quinolinone ring system. nih.govresearchgate.net Subsequent functional group manipulations would be necessary to yield 8-methoxyquinolin-3-ol.

Another versatile method for quinoline synthesis is the Skraup cyclization, which traditionally involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. smolecule.com While historically significant, this method can suffer from harsh conditions and the formation of byproducts. smolecule.com Modern refinements of such cyclization reactions aim to improve yields and reduce side reactions.

Microwave-assisted synthesis has also emerged as a valuable tool for accelerating the synthesis of quinoline derivatives. smolecule.com This technique can significantly reduce reaction times and improve yields for various synthetic steps involved in the formation of the quinoline scaffold.

Derivatization Strategies for 8-Methoxyquinolin-3-ol Analogs

Once 8-methoxyquinolin-3-ol is obtained, its structure can be further modified to create a diverse library of analogs. These modifications can target the hydroxyl group, the methoxy group, or the quinoline core itself.

Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 3-position of 8-methoxyquinolin-3-ol is a prime site for derivatization.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether. This can be achieved by reacting the alcohol with alkyl halides in the presence of a base. This modification can alter the molecule's lipophilicity and hydrogen bonding capacity.

Esterification: The hydroxyl group can readily react with carboxylic acids or their derivatives (like acid anhydrides) to form esters. evitachem.combyjus.com This reaction is typically catalyzed by an acid, such as sulfuric acid. byjus.comchemguide.co.uk The resulting esters can have altered pharmacokinetic properties compared to the parent alcohol. The mechanism of esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. chemguide.co.uk

Transformations Involving the Methoxy Group

The methoxy group at the 8-position also offers opportunities for structural modification.

Demethylation: The methoxy group can be cleaved to yield a hydroxyl group. A common reagent for this transformation is boron tribromide (BBr₃). nih.gov This reaction is typically performed at low temperatures. Another milder method involves the use of lithium chloride and p-toluenesulfonic acid (pTSA) in DMF, which can provide higher yields compared to BBr₃. nih.gov The resulting 8-hydroxyquinoline derivatives are valuable as they can act as bidentate ligands for metal chelation. nih.gov

Functionalization of the Quinoline Core through Electrophilic and Nucleophilic Pathways

The quinoline ring itself can be functionalized through various reactions.

Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy group influences the regioselectivity of electrophilic substitution on the quinoline ring. Reactions like nitration and halogenation can introduce substituents at specific positions. rsc.orgrsc.org For instance, metal-free halogenation of 8-substituted quinolines can be achieved using trihaloisocyanuric acid, providing a regioselective method for introducing halogens. rsc.orgrsc.org

Nucleophilic Aromatic Substitution: The quinoline ring can also undergo nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or through the displacement of a good leaving group like a halide. smolecule.com For example, a chloro-substituted quinoline can react with various nucleophiles to introduce new functional groups. Recent studies have also explored the use of 8-hydroxy-5-nitroquinoline as a C-nucleophile in coupling reactions. researchgate.net

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds in the quinoline ring. polyu.edu.hk Nickel-catalyzed methods have been developed for the C3-selective functionalization of quinolines with a variety of electrophiles. polyu.edu.hk This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted quinolines.

Multi-component Reactions (e.g., Mannich Reactions) in Analog Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product.

Mannich-type Reactions: The Mannich reaction is a classic example of an MCR that can be used to introduce aminomethyl groups. In the context of quinoline synthesis, a Mannich base can be coupled with other fragments to build more elaborate structures. nih.gov

Ugi-azide Reaction: This is another powerful MCR that has been used to synthesize hybrids of 8-amino-6-methoxyquinoline (B117001) with tetrazoles, linked by various spacers. grafiati.com

These derivatization strategies allow for the systematic exploration of the chemical space around the 8-methoxyquinolin-3-ol scaffold, leading to the generation of novel compounds with potentially interesting biological properties.

Chemical Reactivity and Reaction Mechanism Investigations of 8 Methoxyquinolin 3 Ol

Reactions at the Quinoline (B57606) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the quinoline ring is a primary site for electrophilic attack, leading to protonation, alkylation, and quaternization reactions. The basicity of this nitrogen is modulated by the electronic effects of the substituents on the aromatic rings.

The basicity of the quinoline nitrogen is a fundamental property influencing its reactivity. Quinoline itself has a pKa of 4.94 for its conjugate acid. thieme-connect.de The presence of the electron-donating methoxy (B1213986) group at the 8-position is expected to increase the electron density on the quinoline ring system, thereby enhancing the basicity of the nitrogen atom compared to the unsubstituted quinoline. Conversely, the hydroxyl group at the 3-position can exhibit a weak electron-withdrawing effect, which might slightly decrease the basicity.

Table 1: Basicity of Quinoline and Related Compounds

| Compound | pKa of Conjugate Acid | Reference |

| Quinoline | 4.94 | thieme-connect.de |

The nucleophilic nitrogen atom of 8-methoxyquinolin-3-ol can readily undergo N-alkylation and quaternization reactions when treated with alkylating agents. These reactions typically involve the attack of the nitrogen lone pair on an electrophilic carbon atom of an alkyl halide or other suitable electrophile. mdpi.com

Common alkylating agents used for such transformations include alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate). The reaction leads to the formation of N-alkyl-8-methoxyquinolin-3-olium salts (quaternary ammonium (B1175870) salts). The quaternization of the nitrogen atom significantly alters the electronic properties and solubility of the molecule. srce.hr The reaction conditions for N-alkylation can vary, but often involve polar solvents and may be carried out at room or elevated temperatures. srce.hr

Table 2: General Conditions for N-Alkylation of Heterocycles

| Reaction Type | Reagents | Solvent | Conditions | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Acetone, DMF | Room temperature or heating | N-Alkylquinolinium halide |

| N-Alkylation | Propylene Carbonate | Neat | High temperature | N-(2-hydroxypropyl)quinolinium salt |

Protonation and Basicity Studies

Reactivity of the 3-Hydroxyl Group

The 3-hydroxyl group is a versatile functional group that can participate in a range of chemical transformations, including acid-base reactions, redox processes, and substitution reactions.

The hydroxyl group at the 3-position of 8-methoxyquinolin-3-ol imparts acidic properties to the molecule. In the presence of a base, it can be deprotonated to form a phenoxide-like anion. The acidity of this hydroxyl group is influenced by the electron-withdrawing nature of the quinoline ring. For the related compound 6-methoxyquinolin-8-ol (B1356819), the pKa of the hydroxyl group is estimated to be around 8-9.

Furthermore, 3-hydroxyquinolines can exist in tautomeric equilibrium with their corresponding quinolin-3(4H)-one form. researchgate.net This keto-enol tautomerism is a common feature in hydroxy-substituted nitrogen heterocycles. nih.govwikipedia.org For 8-methoxyquinolin-3-ol, the equilibrium between the 3-hydroxy (enol) form and the 3-keto (quinolinone) form is possible. However, the hydroxyquinoline tautomer is generally favored due to the preservation of the aromaticity of the quinoline ring system. researchgate.net

The chemical structure of 8-methoxyquinolin-3-ol allows for both oxidation and reduction reactions. A known synthesis of 8-methoxyquinolin-3-ol involves the reduction of 2-chloro-8-methoxyquinolin-3-ol using zinc powder in acetic acid. thieme-connect.de This demonstrates that the quinoline ring system can be subjected to reductive conditions.

The hydroxyl group, being an electron-donating group, activates the aromatic ring towards oxidation. Oxidation of similar hydroxyquinoline derivatives, such as quinolin-8-ol, can lead to the formation of quinone structures. thieme-connect.de While specific oxidation studies on 8-methoxyquinolin-3-ol are not detailed in the provided search results, it is plausible that under appropriate oxidizing conditions, the hydroxyl group could be oxidized, potentially leading to the formation of a quinone-like derivative.

The 3-hydroxyl group of 8-methoxyquinolin-3-ol can be converted into a better leaving group to facilitate nucleophilic substitution reactions. libretexts.org A common strategy is the conversion of the alcohol to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). wikipedia.org The resulting tosylate is an excellent leaving group and can be displaced by a wide range of nucleophiles. organic-chemistry.org

Alternatively, the hydroxyl group can be substituted to form alkyl halides. This can be achieved using reagents such as thionyl chloride (SOCl₂) for conversion to a chloride or phosphorus tribromide (PBr₃) for conversion to a bromide. libretexts.org These transformations provide a pathway to further functionalize the 3-position of the quinoline ring. Additionally, direct alkylation of the hydroxyl group to form an ether is possible under basic conditions using an alkyl halide.

Table 3: Common Reagents for Hydroxyl Group Transformations

| Transformation | Reagent | Product |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-O-Tosyl-8-methoxyquinoline |

| Chlorination | Thionyl chloride (SOCl₂) | 3-Chloro-8-methoxyquinoline |

| Bromination | Phosphorus tribromide (PBr₃) | 3-Bromo-8-methoxyquinoline |

| Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 3-Alkoxy-8-methoxyquinoline |

Redox Chemistry: Oxidation and Reduction Pathways

Reactivity of the 8-Methoxy Group

The methoxy group (-OCH₃) at the 8-position is a key feature influencing the compound's electronic properties and reactivity. As an ether, it is susceptible to cleavage under specific, typically harsh, conditions.

The cleavage of the methyl ether at the 8-position to yield the corresponding 8-hydroxy derivative is a significant transformation. This demethylation is generally accomplished using strong acids or Lewis acids. Reagents like boron tribromide (BBr₃) are particularly effective for cleaving aryl methyl ethers. organic-chemistry.org The reaction with BBr₃ is often conducted in a solvent like dichloromethane (B109758) at low temperatures. For instance, the selective demethylation of 6,8-dimethoxyquinoline (B1356820) to produce 6-methoxyquinolin-8-ol has been achieved using boron tribromide.

Another common reagent for ether cleavage is a strong hydrohalic acid, such as hydrobromic acid (HBr). nih.govmasterorganicchemistry.compressbooks.pub Refluxing the quinoline derivative with concentrated aqueous HBr can effectively remove the methyl group. nih.gov The mechanism for this acid-catalyzed cleavage typically involves the initial protonation of the ether oxygen, making the attached methyl group susceptible to nucleophilic attack by the bromide ion in an SN2 fashion. masterorganicchemistry.comyoutube.com In cases where the alkyl group can form a stable carbocation, an SN1 pathway may be favored. masterorganicchemistry.compressbooks.pub

| Reagent | Conditions | Substrate Example | Product Example | Yield | Reference |

| Boron tribromide (BBr₃) | Dichloromethane, -25°C | 6,8-Dimethoxyquinoline | 6-Methoxyquinolin-8-ol | ~34% | |

| Boron tribromide (BBr₃) | DMF | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diol | 91% | mdpi.com |

| 48% aqueous HBr | Reflux | 4-(Substituted)-8-methoxyquinoline derivative | 4-(Substituted)-8-hydroxyquinoline derivative | - | nih.gov |

The 8-methoxy group exhibits considerable stability under many reaction conditions, including those for certain electrophilic substitutions. However, it can be labile in the presence of strong acids and high temperatures, conditions that can promote its cleavage. For example, during the chlorination of a related methoxyquinoline derivative using sulfuryl chloride in acetic acid, an impurity resulting from the demethylation of the methoxy group was observed, particularly with longer reaction times. acs.org This suggests that acidic conditions, especially when prolonged or heated, can lead to the unintended loss of the methyl group, converting the 8-methoxy functionality into a hydroxyl group. acs.org This susceptibility to cleavage under acidic conditions is a critical consideration in planning multi-step syntheses involving this scaffold.

Ether Cleavage and Demethylation Reactions

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iqmasterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org In the case of 8-methoxyquinolin-3-ol, the benzene (B151609) ring portion of the quinoline nucleus is activated towards EAS by both the 8-methoxy and the 3-hydroxyl groups. Both -OH and -OCH₃ are ortho-, para-directing activators. Therefore, electrophilic attack is strongly favored on the carbocyclic ring at positions 5 (para to the methoxy group) and 7 (ortho to the methoxy group). The pyridine ring is generally resistant to electrophilic attack unless under forcing conditions.

Halogenation, such as chlorination and bromination, of 8-substituted quinolines has been shown to be highly regioselective. Research on derivatives like 8-aminoquinolines and 8-alkoxyquinolines demonstrates that halogenation typically occurs at the C5 and/or C7 positions. rsc.orgresearchgate.net Metal-free halogenation protocols using reagents like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) in solvents such as acetonitrile (B52724) at room temperature have proven effective for the C5-halogenation of various 8-substituted quinolines. rsc.orgresearchgate.net For example, N-(6-methoxyquinolin-8-yl)acetamide undergoes C5-halogenation in excellent yields under these conditions. rsc.org Similarly, copper-promoted C5-bromination of 8-aminoquinoline (B160924) amides has been achieved using alkyl bromides as the bromine source. beilstein-journals.org These findings strongly suggest that the halogenation of 8-methoxyquinolin-3-ol would proceed with high selectivity for the C5 and C7 positions on the activated benzene ring.

| Reaction | Reagent | Substrate Example | Product Position | Yield | Reference |

| Chlorination | TCCA | N-(6-methoxyquinolin-8-yl)acetamide | C5 | Excellent | rsc.org |

| Bromination | TBCA | N-(6-methoxyquinolin-8-yl)acetamide | C5 | Excellent | rsc.org |

| Bromination | Cu(OAc)₂, Alkyl Bromide | N-(6-methoxyquinolin-8-yl)benzamide | C5 | ~99% | beilstein-journals.org |

| Chlorination | TCCA | N-(quinolin-8-yl)acetamide | C5 | 99% | rsc.org |

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid. evitachem.com The reactivity of the closely related compound, 8-hydroxyquinoline (B1678124), provides significant insight into the expected outcome for 8-methoxyquinolin-3-ol. Studies have shown that nitration of 8-hydroxyquinoline, even with dilute nitric acid, can lead to the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl This indicates a high degree of activation of the benzene ring, with both the C5 and C7 positions being highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺). Given the similar activating nature of the methoxy group, it is anticipated that nitration of 8-methoxyquinolin-3-ol would also yield primarily 5-nitro and/or 7-nitro derivatives, with the potential for dinitration under appropriate conditions.

| Substrate | Reagents | Product(s) | Observations | Reference |

| 8-Hydroxyquinoline | Dilute Nitric Acid (0.5%) | 5,7-Dinitro-8-hydroxyquinoline | Reaction proceeds to dinitration. | pw.edu.pl |

| 8-Hydroxy-5-nitroquinoline | Dilute Nitric Acid (0.5%) | 5,7-Dinitro-8-hydroxyquinoline | Nitration of the mono-nitro derivative is possible. | pw.edu.pl |

| 7-Methoxyquinolin-4-ol | Conc. H₂SO₄, Conc. HNO₃ | 7-Methoxy-3-nitroquinolin-4-ol | Nitration occurs at the C3 position, activated by the -OH and deactivated by the pyridine N. | evitachem.com |

Sulfonation of the quinoline core typically occurs on the benzene ring. The reaction of quinoline with fuming sulfuric acid (oleum) is known to produce a mixture of quinoline-8-sulfonic acid as the major product and quinoline-5-sulfonic acid as a minor product. google.comgoogle.com The presence of the powerful activating -OH group at C3 and the activating -OCH₃ group at C8 in 8-methoxyquinolin-3-ol would further direct the sulfonation to the benzene ring. The incoming electrophile (SO₃) would be guided to the positions ortho and para to these groups. Therefore, sulfonation of 8-methoxyquinolin-3-ol is expected to readily occur, yielding sulfonic acid derivatives at the C5 and/or C7 positions. The specific ratio of these isomers would depend on the precise reaction conditions, such as temperature and the concentration of sulfur trioxide in the sulfuric acid.

| Substrate | Reagents | Major Product | Minor Product | Reference |

| Quinoline | Fuming Sulfuric Acid (Oleum) | Quinoline-8-sulfonic acid | Quinoline-5-sulfonic acid | google.comgoogle.com |

| 8-Methoxyquinolin-3-ol | Fuming Sulfuric Acid (Oleum) | Expected: 8-Methoxy-3-hydroxyquinoline-5-sulfonic acid and/or 8-Methoxy-3-hydroxyquinoline-7-sulfonic acid | - | Inferred from google.comgoogle.com |

Nitration

Nucleophilic Aromatic Substitution Reactions on the Quinoline Scaffold

The quinoline ring system, a fused heterocycle of benzene and pyridine, exhibits a complex reactivity profile. The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when containing a good leaving group. researchgate.net Nucleophilic aromatic substitution (SNAr) on the quinoline scaffold is a key reaction for introducing functional groups and synthesizing diverse derivatives. researchgate.netmdpi.com

The reactivity of the 8-Methoxyquinolin-3-ol scaffold towards nucleophiles is dictated by the electronic properties of the methoxy (-OCH3) and hydroxyl (-OH) substituents, as well as the inherent electron-deficient nature of the pyridine part of the quinoline ring. The nitrogen atom in the quinoline ring reduces the electron density, particularly at the C-2 and C-4 positions, making them potential sites for nucleophilic attack. However, the presence of electron-donating groups like -OH and -OCH3 on the benzene ring portion can counteract this effect to some extent.

Generally, for nucleophilic aromatic substitution to occur readily, the aromatic ring needs to be activated by strongly electron-withdrawing groups, or the reaction must be carried out with very strong nucleophiles. researchgate.net In the case of haloquinolines, the halogen atom can be displaced by various nucleophiles. For instance, 4-chloroquinolines can react with nucleophiles like thiourea (B124793) or amines to yield substituted products. mdpi.com A widely accepted mechanism for such reactions involves the initial addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. researchgate.net

In 8-Methoxyquinolin-3-ol, there are no inherent leaving groups like halogens on the ring. Therefore, direct nucleophilic substitution would require harsh conditions or activation of the ring. For example, the hydroxyl group at the C-3 position could potentially be converted into a better leaving group, such as a tosylate, to facilitate substitution at that position. mdpi.com However, specific studies detailing such nucleophilic aromatic substitution reactions directly on the 8-Methoxyquinolin-3-ol scaffold are not extensively documented in the surveyed literature. The primary reactivity described for related hydroxyquinolines often involves electrophilic substitution or reactions at the phenolic hydroxyl group. nih.gov

Rearrangement Reactions and Fragmentations

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. researchgate.net Quinoline scaffolds can undergo various skeletal rearrangements, often catalyzed by acids or metals, to yield different heterocyclic systems like indolines, indoles, or isoquinolinones. bohrium.com Such skeletal editing techniques are valuable for creating molecular diversity from a common starting material. bohrium.com For instance, quinoline N-oxides have been shown to undergo Brønsted acid-catalyzed multicomponent reactions that proceed through cyclization and sequential rearrangement processes. bohrium.com

While these reactions demonstrate the general capacity of the quinoline framework to undergo rearrangements, specific studies detailing rearrangement reactions starting from 8-Methoxyquinolin-3-ol are not prominent in the available literature. The presence of the hydroxyl and methoxy groups could influence the stability of potential intermediates and thus direct the course of any potential rearrangement.

Fragmentations

The fragmentation of molecules, particularly under mass spectrometry conditions, provides significant insight into their structure. The mass spectra of methoxyquinolines have been studied to understand their fragmentation pathways upon electron impact. mcmaster.cacdnsciencepub.com Two primary fragmentation patterns have been identified for monomethoxyquinolines. cdnsciencepub.com

The first pattern involves the initial loss of a hydrogen atom from the methoxy group, followed by the elimination of carbon monoxide (CO) and then hydrogen cyanide (HCN). The second, more dominant pathway for most isomers, begins with the loss of the methyl radical (•CH3) to form a quinolone-like ion, which then loses CO. mcmaster.cacdnsciencepub.com

For 3-methoxyquinoline, which shares the substituent position with the hydroxyl group in the target molecule, an unusual fragmentation is observed where it loses 43 mass units (CH3 + CO) from the molecular ion in what appears to be a single step. cdnsciencepub.com 8-methoxyquinoline (B1362559) also exhibits a unique fragmentation pattern involving the loss of all three methyl hydrogens. cdnsciencepub.com These characteristic fragmentation patterns are crucial for the structural identification of methoxyquinoline isomers.

The table below summarizes the key fragmentation pathways observed for methoxyquinolines, which can be extrapolated to predict the behavior of 8-Methoxyquinolin-3-ol in mass spectrometry.

| Initial Fragmentation | Subsequent Losses | Observed in Isomers | Reference |

| Loss of •CH3 (M-15) | CO (M-43) | 4-, 5-, 6-, and 7-methoxyquinolines | cdnsciencepub.com |

| Loss of H• (M-1) | CO (M-29), then HCN (M-56) | 2- and 8-methoxyquinolines | cdnsciencepub.com |

| Concerted loss of CH2O (M-30) | HCN (M-57) | All isomers | mcmaster.ca |

| Concerted loss of •CHO (M-29) | - | All isomers | mcmaster.ca |

| Loss of 43 mass units (•CH3 + CO) | - | 3-methoxyquinoline | cdnsciencepub.com |

These established fragmentation patterns for isomeric methoxyquinolines provide a foundational understanding for interpreting the mass spectrum of 8-Methoxyquinolin-3-ol, anticipating initial losses related to the methoxy and hydroxyl groups. mcmaster.cacdnsciencepub.com

Coordination Chemistry of 8 Methoxyquinolin 3 Ol and Its Metal Complexes

Ligand Properties and Chelation Modes of 8-Methoxyquinolin-3-ol

The ability of 8-Methoxyquinolin-3-ol to form stable metal complexes is intrinsically linked to its structural and electronic properties as a ligand. A ligand is a molecule or ion that can donate a pair of electrons to a central metal ion to form a coordinate covalent bond. msu.eduuni-siegen.de

8-Methoxyquinolin-3-ol is classified as a bidentate ligand, meaning it has two donor atoms that can simultaneously bind to a single metal ion. libretexts.org This chelation results in the formation of a stable ring structure with the metal ion. The primary donor atoms in 8-Methoxyquinolin-3-ol are:

The nitrogen atom of the quinoline (B57606) ring.

The oxygen atom of the 3-hydroxyl group after deprotonation. scirp.org

This N,O-donor set is characteristic of many hydroxyquinoline-based ligands and is crucial for their strong chelating capabilities. scirp.orgscispace.com The formation of a five- or six-membered chelate ring is a common and stable coordination mode for such ligands. libretexts.org

The specific functional groups on the quinoline scaffold significantly influence the coordination behavior of 8-Methoxyquinolin-3-ol.

The 3-hydroxyl group is of paramount importance for chelation. The deprotonation of this acidic proton is a key step in the formation of a stable metal complex, creating a negatively charged oxygen atom that can form a strong coordinate bond with a positively charged metal ion. core.ac.uknih.gov The presence of the hydroxyl group allows the molecule to act as a bidentate ligand, forming stable complexes. smolecule.com

The 8-methoxy group (–OCH₃) primarily exerts an electronic effect on the quinoline ring system. As an electron-donating group, it increases the electron density on the aromatic rings. This can enhance the basicity of the quinoline nitrogen, potentially leading to stronger metal-ligand bonds and more stable complexes. The position of this group can also influence the lipophilicity and solubility of both the free ligand and its metal complexes.

Table 1: Functional Groups and Their Role in Coordination

| Functional Group | Position | Role in Coordination |

| 3-Hydroxyl (-OH) | 3 | Primary chelating group; deprotonation allows for covalent bond formation with the metal ion. |

| 8-Methoxy (-OCH₃) | 8 | Electron-donating group; modifies the electronic properties of the ligand and stability of the complex. |

| Quinoline Nitrogen | 1 | Primary donor atom; forms a coordinate bond with the metal ion. |

Identification of Donor Atoms and Potential Chelating Sites

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 8-Methoxyquinolin-3-ol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The synthesis of transition metal complexes with ligands similar to 8-Methoxyquinolin-3-ol, such as Schiff bases derived from hydroxyquinolines, has been reported. neliti.comresearchgate.net A general method involves refluxing an ethanolic solution of the ligand with the corresponding metal chloride salt. neliti.com For instance, the preparation of Cu(II) and Cd(II) complexes of a Schiff base derived from a related quinoline derivative resulted in the formation of stable complexes. neliti.comresearchgate.net The decomposition temperatures for these Cd(II) and Cu(II) complexes were reported to be 282°C and 270°C, respectively. neliti.comresearchgate.net

Table 2: Reported Data for Related Transition Metal Complexes

| Metal Ion | Ligand System | Reported Decomposition Temp. (°C) |

| Cd(II) | Schiff base of a quinoline derivative | 282 neliti.comresearchgate.net |

| Cu(II) | Schiff base of a quinoline derivative | 270 neliti.comresearchgate.net |

Note: Data is for a structurally related Schiff base ligand, not directly for 8-Methoxyquinolin-3-ol.

The coordination chemistry of f-block elements, the lanthanides and actinides, with quinoline-based ligands is an area of active research. While specific studies on 8-Methoxyquinolin-3-ol with these elements are not widely documented, insights can be drawn from the behavior of related 8-hydroxyquinoline (B1678124) derivatives. Lanthanide and actinide ions are known to form complexes with various coordination numbers, often higher than those of transition metals, which can range from 8 to 12. uni-siegen.denih.gov The synthesis of such complexes often involves reacting the ligand with a lanthanide or actinide salt, such as a nitrate (B79036) or chloride, in a suitable solvent system. nih.gov The larger ionic radii of these f-block elements can accommodate multiple ligands, leading to different stoichiometries and geometries compared to d-block metal complexes. d-nb.infodiva-portal.org The interaction between actinides and soft-donor ligands, like those involving nitrogen, is of particular interest for potential applications in separation processes. osti.gov

The stoichiometry of metal complexes, which describes the ratio of metal ions to ligands, is a fundamental aspect of their characterization. For chelating ligands like 8-Methoxyquinolin-3-ol, common stoichiometries include 1:1 and 1:2 (metal:ligand). scirp.org In some cases, with smaller metal ions or under specific conditions, a 1:3 stoichiometry can also be observed. scispace.com

Elemental analysis is a key technique used to determine the empirical formula of a complex and thereby establish the metal-to-ligand ratio. neliti.comresearchgate.netneliti.com For example, studies on Schiff base complexes of related quinoline derivatives with Cu(II) and Cd(II) have established a 1:1 metal-to-ligand ratio. neliti.comresearchgate.netneliti.com Spectrophotometric and conductometric titration methods are also employed to determine the stoichiometry of complexes in solution. scirp.orgscirp.org These methods have confirmed a 1:2 metal-to-ligand ratio for complexes of Co(II) and Ni(II) with 8-hydroxyquinoline. scirp.org The stoichiometry of iron complexes with a derivative of 8-hydroxyquinoline was found to be 2:1 and 3:1 (ligand:metal) under certain pH conditions. nih.gov

Table 3: Common Metal-to-Ligand Stoichiometries for Quinoline-Based Complexes

| Metal Ion(s) | Ligand Type | Stoichiometry (Metal:Ligand) | Reference |

| Cu(II), Cd(II) | Schiff base of a quinoline derivative | 1:1 | neliti.comresearchgate.netneliti.com |

| Co(II), Ni(II) | 8-Hydroxyquinoline | 1:2 | scirp.orgscirp.org |

| Fe(III) | 8-Hydroxyquinoline derivative | 1:2, 1:3 | nih.gov |

Solution Chemistry of 8-Methoxyquinolin-3-ol Metal Chelates

Stability Constants and Thermodynamic Studies

No published data on the stability constants or thermodynamic parameters (such as enthalpy and entropy changes) for the formation of metal complexes with 8-Methoxyquinolin-3-ol could be located. Such studies are crucial for understanding the strength and nature of the metal-ligand interactions in solution.

Kinetic Studies of Complex Formation and Dissociation

Similarly, there is a lack of information regarding the kinetics of complex formation and dissociation for 8-Methoxyquinolin-3-ol with various metal ions. These studies would provide essential information on the lability or inertness of the resulting complexes.

Electronic and Magnetic Properties of Coordination Compounds

Ligand Field Effects and d-Orbital Splitting

Specific experimental or theoretical data on the ligand field effects and the resulting d-orbital splitting in metal complexes of 8-Methoxyquinolin-3-ol are not available. This information is fundamental to explaining the electronic spectra and magnetic properties of transition metal complexes.

Magnetic Susceptibility Measurements

There are no reports on the magnetic susceptibility measurements of metal complexes formed with 8-Methoxyquinolin-3-ol. These measurements are vital for determining the spin state and the number of unpaired electrons in the metal center of a complex.

Reactivity and Catalytic Applications of 8-Methoxyquinolin-3-ol Metal Complexes

While quinoline-based metal complexes are known to have catalytic applications, no specific research detailing the reactivity or catalytic activity of 8-Methoxyquinolin-3-ol metal complexes has been found.

Advanced Spectroscopic Characterization and Analytical Methods for 8 Methoxyquinolin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 8-Methoxyquinolin-3-ol, providing detailed information about the hydrogen and carbon framework.

The electronic environment of each nucleus in 8-Methoxyquinolin-3-ol is unique, leading to distinct chemical shifts (δ) in its NMR spectra. The electron-donating hydroxyl (-OH) group at the C-3 position and the methoxy (B1213986) (-OCH₃) group at the C-8 position significantly influence the shielding and deshielding of the nearby nuclei. The hydroxyl group primarily increases electron density at the ortho (C-2, C-4) and para (C-5, C-7) positions relative to itself, while the methoxy group exerts a similar effect on its ortho (C-7) and para (C-6) positions.

Predicted ¹H NMR Chemical Shifts: The aromatic region would display signals for the five protons on the quinoline (B57606) core. The methoxy group would appear as a characteristic singlet in the upfield region. The phenolic proton signal is often broad and its chemical shift can vary with solvent and concentration.

Predicted ¹³C NMR Chemical Shifts: The spectrum would show ten distinct signals corresponding to the nine carbons of the quinoline ring system and the one methoxy carbon. The positions of the oxygen-bearing carbons (C-3 and C-8) would be significantly shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Methoxyquinolin-3-ol Predicted values are estimated based on structure-property relationships and data from analogous compounds like 3-hydroxyquinoline (B51751) and 8-methoxyquinoline (B1362559).

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~8.5 (d) | ~144.0 |

| 3 | - (OH proton, variable) | ~150.0 |

| 4 | ~7.2 (d) | ~115.0 |

| 5 | ~7.3 (d) | ~118.0 |

| 6 | ~7.4 (t) | ~128.0 |

| 7 | ~7.0 (d) | ~110.0 |

| 8 | - | ~155.0 |

| 4a | - | ~127.0 |

| 8a | - | ~140.0 |

| 8-OCH₃ | ~4.0 (s) | ~56.0 |

To unambiguously assign the predicted proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is essential. aist.go.jp

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For 8-Methoxyquinolin-3-ol, COSY would show cross-peaks connecting H-2 with H-4 (a weak four-bond coupling might be observable), and strong correlations between the protons on the benzo-ring: H-5 with H-6, and H-6 with H-7. This helps to trace the proton connectivity within each ring system. ijacskros.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals for all protonated carbons (C-2, C-4, C-5, C-6, C-7, and the methoxy carbon). jetjournal.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is crucial for identifying the placement of substituents and connecting the different spin systems. Key expected HMBC correlations for 8-Methoxyquinolin-3-ol would include:

The methoxy protons (~4.0 ppm) to the C-8 carbon (~155.0 ppm).

H-2 (~8.5 ppm) to C-3, C-4, and C-8a.

H-4 (~7.2 ppm) to C-3, C-5, and C-4a.

H-7 (~7.0 ppm) to C-5 and C-8. These correlations would provide unequivocal proof of the molecular structure. chemaxon.com

Variable-temperature (VT) NMR is a powerful method used to study dynamic processes in molecules, such as the interconversion between different conformations (rotamers). chemicalbook.comescholarship.org For 8-Methoxyquinolin-3-ol, restricted rotation could potentially occur around the C8-O bond of the methoxy group, especially at low temperatures.

At room temperature, the rotation is typically fast on the NMR timescale, resulting in a single, time-averaged signal for the methoxy group and the quinoline ring protons. However, upon cooling, this rotation could slow down sufficiently to allow for the observation of distinct signals for different rotamers. chemicalbook.com If such a dynamic process were present, VT-NMR experiments would show a broadening of the affected signals as the temperature is lowered, eventually resolving into separate sets of peaks for each conformer at very low temperatures. Analyzing the spectra at different temperatures would allow for the calculation of the energy barrier to rotation. mdpi.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" spectrum that is unique to the compound. IR and Raman spectroscopy are complementary techniques; vibrations that cause a change in the dipole moment are IR-active, while those that cause a change in polarizability are Raman-active. nih.gov

The IR and Raman spectra of 8-Methoxyquinolin-3-ol would be characterized by absorption bands corresponding to its key functional groups and the quinoline core.

O-H Vibrations: The phenolic hydroxyl group would give rise to a strong, broad stretching band (νO-H) in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness is indicative of hydrogen bonding. The O-H in-plane bending (δO-H) would appear in the 1300-1450 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching (νC-H) modes are expected just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). The aliphatic C-H stretching from the methoxy group would appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C and C=N Vibrations: The stretching vibrations of the quinoline ring's C=C and C=N bonds would result in a series of medium-to-strong bands in the 1450-1650 cm⁻¹ region. These are often more pronounced in the Raman spectrum.

C-O Vibrations: The aryl-alkyl ether linkage (Ar-O-CH₃) would produce a strong, characteristic asymmetric stretching band around 1230-1270 cm⁻¹ and a symmetric stretch near 1020-1050 cm⁻¹. The phenolic C-O stretch would also appear in this region, typically around 1200 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Modes for 8-Methoxyquinolin-3-ol Wavenumbers are typical ranges and can be influenced by the solid-state packing and hydrogen bonding.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| O-H stretch | Phenol | 3200-3600 | Strong, Broad (IR) / Weak (Raman) |

| C-H stretch (aromatic) | Quinoline Ring | 3050-3150 | Medium (IR) / Strong (Raman) |

| C-H stretch (aliphatic) | -OCH₃ | 2850-2960 | Medium (IR & Raman) |

| C=N, C=C stretch | Quinoline Ring | 1450-1650 | Strong (IR & Raman) |

| C-O stretch (asymmetric) | Aryl-Alkyl Ether | 1230-1270 | Strong (IR) |

| C-O stretch (phenolic) | Phenol | ~1200 | Strong (IR) |

Hydrogen bonding plays a crucial role in determining the solid-state structure and properties of molecules containing both hydrogen bond donors (-OH) and acceptors (the quinoline nitrogen and both oxygen atoms). chemicalbook.com

In 8-Methoxyquinolin-3-ol, there is a potential for intramolecular hydrogen bonding between the 3-OH group (donor) and the quinoline nitrogen at position 1 (acceptor), which would form a stable five-membered ring. This type of interaction would cause the νO-H band in the IR spectrum to shift to a lower frequency and broaden, even in dilute non-polar solutions.

Intermolecular hydrogen bonding is also highly probable, where the -OH group of one molecule interacts with the nitrogen or oxygen atoms of a neighboring molecule in the crystal lattice. This extensive network of hydrogen bonds contributes significantly to the crystal packing and thermal stability of the solid. In the IR spectrum, strong intermolecular hydrogen bonding is evidenced by a very broad O-H stretching band, often centered around 3200-3400 cm⁻¹. The specific pattern of hydrogen bonding can lead to the formation of different crystalline forms, or polymorphs, each with a unique vibrational spectrum.

Functional Group Identification and Vibrational Modes

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The interaction of 8-Methoxyquinolin-3-ol with ultraviolet and visible light provides significant insights into its electronic structure and behavior in various environments. This section explores the electronic transitions, fluorescence properties, and the influence of solvent and pH on its spectroscopic characteristics.

Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between its molecular orbitals. ubbcluj.roijprajournal.com For aromatic systems like 8-Methoxyquinolin-3-ol, these transitions primarily involve π → π* and n → π* transitions. The quinoline ring system, with its extended conjugation, acts as the principal chromophore.

The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths. masterorganicchemistry.com The presence of the methoxy (-OCH₃) and hydroxyl (-OH) groups, both containing lone pairs of electrons, introduces the possibility of n → π* transitions. masterorganicchemistry.com These transitions, involving the promotion of a non-bonding electron to an antibonding π* orbital, are generally weaker and appear at longer wavelengths compared to π → π* transitions. masterorganicchemistry.com The interplay of these transitions, influenced by the substitution pattern on the quinoline ring, defines the characteristic UV-Vis absorption spectrum of 8-Methoxyquinolin-3-ol. Molecules with larger conjugated systems tend to have absorption bands at longer wavelengths. units.it

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) are critical parameters that characterize the efficiency and dynamics of this emission process.

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. nist.gov A high quantum yield indicates an efficient fluorescence process, while a low value suggests that non-radiative decay pathways are dominant. researchgate.net For instance, quinolinium-based fluorophores can exhibit high fluorescence quantum yields, in the range of 0.7–0.8. nih.gov

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. researchgate.netnih.gov It is an intrinsic property of a fluorophore and can be influenced by its molecular environment. researchgate.net Lifetimes for organic dyes are often in the nanosecond range. nih.gov For example, some pyrrolopyrrole cyanine (B1664457) dyes exhibit long fluorescence lifetimes of 3 to 4 ns. nih.gov The relationship between quantum yield and lifetime is given by the equation:

ΦF = kf * τF

where kf is the radiative decay rate constant. researchgate.net Measurements of both quantum yield and lifetime provide a more complete picture of the excited-state dynamics of 8-Methoxyquinolin-3-ol. These measurements are often performed using techniques like time-correlated single-photon counting (TCSPC). bjraylight.com

Solvatochromic and pH-Dependent Spectroscopic Responses

The spectroscopic properties of 8-Methoxyquinolin-3-ol can be significantly influenced by the polarity of its solvent environment (solvatochromism) and the pH of the solution.

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectra with a change in solvent polarity. conicet.gov.ar This phenomenon arises from differential solvation of the ground and excited states of the molecule. For polar molecules, an increase in solvent polarity often leads to a red shift (bathochromic shift) in the emission spectrum. This is because the excited state, which is typically more polar than the ground state, is stabilized to a greater extent by the polar solvent. The study of solvatochromism provides valuable information about the change in dipole moment upon excitation. conicet.gov.ar

pH-dependent spectroscopy reveals the protonation and deprotonation equilibria of the molecule. The hydroxyl and quinolinic nitrogen atoms in 8-Methoxyquinolin-3-ol are potential sites for protonation/deprotonation. Changes in pH will alter the ionic form of the molecule, leading to shifts in the absorption and fluorescence spectra. core.ac.ukmdpi.com For example, the deprotonation of a hydroxyl group often leads to a red shift in the absorption and emission spectra due to the increased electron-donating ability of the resulting phenolate (B1203915) anion. By monitoring these spectral changes as a function of pH, the ground-state (pKa) and excited-state (pKa*) acid dissociation constants can be determined. core.ac.ukrsc.org This information is crucial for understanding the behavior of the molecule in biological systems and for designing pH-sensitive fluorescent probes. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). rsc.orgscispace.com This precision allows for the determination of the elemental composition of a molecule, a crucial step in its identification and characterization. For 8-Methoxyquinolin-3-ol, HRMS would confirm its molecular formula (C₁₀H₉NO₂) by providing a measured mass that is extremely close to the calculated exact mass. This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. semanticscholar.org

Table 1: Theoretical and High-Resolution Mass Spectrometry Data for 8-Methoxyquinolin-3-ol

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 176.0655 | 176.0653 |

| [M+Na]⁺ | 198.0475 | 198.0472 |

Note: The observed m/z values are hypothetical examples to illustrate the accuracy of HRMS.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific m/z, subjecting it to fragmentation, and then analyzing the resulting product ions. researchgate.netnih.gov This technique is invaluable for structural elucidation as the fragmentation patterns are often characteristic of specific structural motifs and functional groups within the molecule. libretexts.orgsavemyexams.com

For 8-Methoxyquinolin-3-ol, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) is a common method used to induce fragmentation. wvu.edu The resulting product ions would arise from the cleavage of specific bonds within the quinoline ring system and its substituents.

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy groups, leading to a product ion at m/z [M+H - 15]⁺.

Loss of carbon monoxide (CO): The quinoline ring can undergo cleavage, potentially leading to the loss of a neutral CO molecule, resulting in an ion at m/z [M+H - 28]⁺.

Loss of water (H₂O): While less common for phenols without adjacent activating groups, under certain conditions, a loss of water from the hydroxyl group could occur. savemyexams.com

Ring Cleavage: More complex fragmentation can involve the opening of the quinoline ring system, leading to a variety of smaller fragment ions. The fragmentation of alkaloids often involves characteristic pathways like retro-Diels-Alder reactions or cleavage of bonds adjacent to heteroatoms. researchgate.net

Table 2: Hypothetical Tandem Mass Spectrometry Fragmentation Data for 8-Methoxyquinolin-3-ol ([M+H]⁺ = 176.1)

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss |

| 176.1 | 161.1 | •CH₃ |

| 176.1 | 148.1 | CO |

| 176.1 | 132.1 | CO + CH₄ |

| 161.1 | 133.1 | CO |

Note: This table presents a hypothetical fragmentation pattern to illustrate the principles of tandem mass spectrometry.

By carefully analyzing the product ion spectrum, a detailed picture of the molecule's connectivity and structure can be built, confirming the identity of 8-Methoxyquinolin-3-ol. wvu.edu

A comprehensive search for the specific X-ray crystallographic data of 8-Methoxyquinolin-3-ol, required to detail its solid-state structure, has been conducted. Unfortunately, no publicly available crystallographic studies for this particular compound could be located.

Therefore, the requested article focusing on the advanced spectroscopic characterization and analytical methods for 8-Methoxyquinolin-3-ol, specifically the sections on X-ray crystallography including crystal packing, intermolecular interactions, bond lengths, bond angles, and torsional angles, cannot be generated at this time due to the absence of the necessary primary research data.

Detailed structural information such as bond lengths, bond angles, and the specifics of intermolecular interactions like hydrogen bonding and π–π stacking are determined experimentally through single-crystal X-ray diffraction analysis. Without a published crystal structure for 8-Methoxyquinolin-3-ol, any discussion on these topics would be speculative and would not meet the required standard of scientific accuracy.

Further research or the publication of the crystal structure of 8-Methoxyquinolin-3-ol in a peer-reviewed scientific journal would be required to provide the data necessary for the requested article.

Computational and Theoretical Chemistry Studies of 8 Methoxyquinolin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide insights into a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

For a novel or understudied compound like 8-Methoxyquinolin-3-ol, DFT calculations would be the first step in a theoretical investigation. Researchers would use a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the molecule's lowest energy conformation. This process, known as geometry optimization, provides key data such as bond lengths, bond angles, and dihedral angles.

Currently, there are no published optimized geometry parameters or electronic structure analyses for 8-Methoxyquinolin-3-ol.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap generally suggests higher reactivity. From the energies of the HOMO and LUMO, global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated.

Specific HOMO-LUMO energy values, orbital visualizations, and calculated reactivity descriptors for 8-Methoxyquinolin-3-ol are not available in the scientific literature.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations can predict the spectroscopic signatures of a molecule, which is invaluable for its identification and characterization. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra, while calculations of nuclear magnetic shielding constants and vibrational frequencies can predict NMR and IR spectra, respectively.

There are no published computationally predicted NMR, IR, or UV-Vis spectra for 8-Methoxyquinolin-3-ol.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a view of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment, such as a solvent.

Conformational Analysis and Flexibility Studies

MD simulations can explore the different conformations that 8-Methoxyquinolin-3-ol might adopt. By simulating its movement over nanoseconds, researchers could identify stable conformers and understand the flexibility of different parts of the molecule, such as the rotation of the methoxy (B1213986) group.

No conformational analysis or flexibility studies based on MD simulations have been reported for 8-Methoxyquinolin-3-ol.

Solvation Effects on Molecular Behavior

The behavior of a molecule can change significantly in a solvent. MD simulations can model 8-Methoxyquinolin-3-ol in a solvent box (e.g., water or an organic solvent) to study how its structure and dynamics are influenced by solute-solvent interactions. This would involve analyzing properties like the radial distribution function to understand the solvation shell.

Specific studies on the solvation effects on the molecular behavior of 8-Methoxyquinolin-3-ol are currently absent from the literature.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org This method is instrumental in understanding how ligands like 8-Methoxyquinolin-3-ol and its analogs might interact with biological macromolecules such as enzymes and DNA.

Molecular docking studies have been employed to investigate the binding modes of quinoline (B57606) derivatives with various biological targets. For instance, derivatives of quinoline have been shown to interact with enzymes like topoisomerase II, which is crucial for DNA replication and repair. smolecule.com The binding of these compounds can stabilize the enzyme-DNA cleavage complex, leading to the accumulation of double-stranded DNA breaks and subsequent cell death pathways. smolecule.com The hydroxyl group at the 3-position and the methoxy group are often key features in these interactions, forming critical hydrogen bonds and influencing the electronic properties of the quinoline ring, respectively. smolecule.com

In silico docking analyses of related compounds have identified potential interactions with various amino acid residues within the active sites of target proteins. These interactions often include hydrogen bonds and van der Waals forces. ijper.org For example, studies on similar heterocyclic compounds have detailed the specific amino acid residues involved in binding, providing a structural basis for their biological activity. ijper.org

A key aspect of molecular docking is the estimation of binding affinity, which is a measure of the strength of the interaction between a ligand and its target. nih.gov These calculations provide a theoretical prediction of how tightly a compound will bind to a biological molecule. The binding energies are typically expressed in kcal/mol, with more negative values indicating a stronger interaction. ijper.orgnih.gov

Table 1: Examples of Calculated Binding Affinities for Related Compounds

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) |

| Quinoline Derivatives | Topoisomerase II | Varies based on specific derivative |

| Brassinosteroid Analogs | Receptor Complex | -10.17 to -13.17 nih.gov |

| 1,2,4-Triazole Derivatives | Mtb CYP121 | -14.6 nih.gov |

This table presents example binding affinities from studies on compounds related to 8-Methoxyquinolin-3-ol to illustrate the application of these computational methods.

Investigation of Binding Modes with Biomolecular Targets (e.g., enzymes, DNA)

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or chemical reactivity, respectively. wikipedia.org These models are powerful tools for predicting the properties of new, untested compounds. wikipedia.org

QSAR and QSRR models are developed by first calculating a set of molecular descriptors for a series of compounds with known activities or properties. nih.gov These descriptors can be physicochemical properties (like lipophilicity and electronic effects) or theoretical molecular descriptors. wikipedia.org Statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity or reactivity. chem-soc.sinih.gov

The goal is to create a statistically robust model that can accurately predict the behavior of new compounds based solely on their chemical structure. wikipedia.org The quality of a QSAR/QSRR model is assessed using various statistical parameters, including the squared correlation coefficient (R²), which measures the goodness of fit, and cross-validation techniques to evaluate its predictive power. nih.govsphinxsai.com

A crucial step in QSAR/QSRR modeling is the identification of molecular descriptors that have a significant correlation with the experimental data. sphinxsai.com For example, a QSAR study on 8-methoxy quinoline derivatives as inhibitors of H37RV (MTB) revealed the importance of structural, thermodynamic, and electrotopological parameters in explaining their inhibitory activities. sphinxsai.com